molecular formula C25H25ClN4O5 B4176957 N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

Cat. No.: B4176957
M. Wt: 496.9 g/mol
InChI Key: AEPISOCKPUUWHQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a nitrobenzamide moiety, and a hexahydroisoindole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Chlorination: The chlorination of the phenyl ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The formation of the amide bond is achieved by reacting the chlorinated nitrobenzene with an appropriate amine under suitable conditions.

    Cyclization: The hexahydroisoindole ring system is formed through a cyclization reaction, often involving a condensation step with a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Differing in the position of the nitro group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O5/c1-15-7-9-17(14-20(15)26)28-23(31)16-8-10-21(22(13-16)30(34)35)27-11-4-12-29-24(32)18-5-2-3-6-19(18)25(29)33/h2-3,7-10,13-14,18-19,27H,4-6,11-12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPISOCKPUUWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4CC=CCC4C3=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide

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